4-Chloro-1H-1,2,3-triazole
Overview
Description
4-Chloro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The presence of a chlorine atom at the fourth position of the triazole ring distinguishes this compound from other triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with chloroacetic acid, followed by cyclization to form the triazole ring. Another approach involves the use of azide intermediates, which undergo cycloaddition reactions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of efficient catalysts to facilitate the cyclization reactions. The choice of solvents, temperature, and reaction time are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, amines, and thiols are commonly used. Conditions typically involve mild temperatures and the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are used under controlled conditions.
Cycloaddition Reactions: Catalysts like copper(I) iodide are often employed to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, oxidized triazole derivatives, and larger heterocyclic compounds .
Scientific Research Applications
4-Chloro-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for the development of novel therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, leading to various biological effects. The presence of the chlorine atom enhances its binding affinity and specificity .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
1,2,3-Triazole: The parent compound without the chlorine substitution.
4-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of chlorine.
Uniqueness: 4-Chloro-1H-1,2,3-triazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
4-chloro-2H-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGFIINCQJDWNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311190 | |
Record name | 5-Chloro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40964-55-4 | |
Record name | 5-Chloro-1H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40964-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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